molecular formula C12H12F2N2OS B2618526 N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 868375-66-0

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Cat. No.: B2618526
CAS No.: 868375-66-0
M. Wt: 270.3
InChI Key: LPNSWXMSSMXBKH-QINSGFPZSA-N
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Description

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with fluorine atoms and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Butanamide Group: The butanamide group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Benzothiazole derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and benzothiazole ring contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
  • N-[(2Z)-4,6-dibromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
  • N-[(2Z)-4,6-diiodo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Uniqueness

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c1-3-4-10(17)15-12-16(2)11-8(14)5-7(13)6-9(11)18-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNSWXMSSMXBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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